N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26FN5O2S and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Analgesic Activity : A study by Saad et al. (2011) focused on synthesizing various compounds with a quinazoline moiety, similar to the target compound, and evaluated their analgesic activity. This demonstrates the potential of similar compounds in pain management.
- Inotropic Effects : Research by Liu et al. (2009) on derivatives of triazolo[4,3-a]quinazoline, a similar structural class, found significant inotropic effects, suggesting potential cardiac applications.
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Özyanik et al. (2012) explored the synthesis of quinoline derivatives with azole nuclei, including triazoloquinazoline compounds, and evaluated their antimicrobial activity, hinting at the potential of related compounds in combating microbial infections (Özyanik et al., 2012).
- Antifungal Effects : Xu et al. (2007) studied 6-fluoroquinazoline derivatives, similar in structure, and their antifungal properties. The compounds showed significant activity against various fungi, suggesting the relevance of related compounds in antifungal applications (Xu et al., 2007).
Anticancer Research
- Anticancer Properties : Bhat et al. (2004) synthesized a series of 1,2,4-triazolo[3,4-b]thiadiazoles, structurally related to the target compound, and screened them for anticancer properties. Some of these compounds showed promising in vitro anticancer activity (Bhat et al., 2004).
- Urea Derivatives for Anticancer Activity : Reddy et al. (2015) focused on 1,2,4-triazolo[4,3-a]-quinoline derivatives, creating urea derivatives that displayed significant anticancer activity against various cell lines (Reddy et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the c-Met and VEGFR-2 proteins, similar to the lead compound foretinib . This binding inhibits the expression of c-Met and VEGFR-2, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to the inhibition of cancer cell growth .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also exhibits low hemolytic toxicity .
Future Directions
The future directions for research on “N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the design and synthesis of new derivatives, as well as detailed studies of their mechanisms of action .
Properties
IUPAC Name |
N-cyclopentyl-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)19-12-11-16(22(32)27-18-8-4-5-9-18)14-21(19)31-24(30)28-29-25(31)34-15-17-7-3-6-10-20(17)26/h3,6-7,10-12,14,18H,2,4-5,8-9,13,15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYKCZYACSSJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.